![molecular formula C14H18N4O3S B2442349 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine CAS No. 895805-37-5](/img/structure/B2442349.png)
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMS-612 or TAK-659 and belongs to the pyridazine class of compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine involves the reaction of 3-(Dimethylsulfamoylamino)aniline with ethyl 2-chloro-3-oxypyridazine-6-carboxylate in the presence of a base.
Starting Materials
3-(Dimethylsulfamoylamino)aniline, Ethyl 2-chloro-3-oxypyridazine-6-carboxylate, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 3-(Dimethylsulfamoylamino)aniline in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes., Step 3: Slowly add ethyl 2-chloro-3-oxypyridazine-6-carboxylate to the solution while stirring., Step 4: Heat the reaction mixture to reflux for several hours., Step 5: Cool the reaction mixture and filter the precipitate., Step 6: Wash the precipitate with a suitable solvent (e.g. water) and dry it under vacuum., Step 7: Recrystallize the product from a suitable solvent (e.g. ethanol) to obtain pure 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine.
Mechanism Of Action
The mechanism of action of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine involves the inhibition of BTK and ITK kinases. BTK is a critical component of the B-cell receptor signaling pathway, and ITK is involved in T-cell receptor signaling. Inhibition of these kinases leads to the disruption of the signaling pathways that promote the growth and survival of cancer cells. This, in turn, leads to the death of cancer cells and prevents the spread of cancer.
Biochemical And Physiological Effects
Studies have shown that 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has significant biochemical and physiological effects. This compound inhibits the growth of cancer cells and induces cell death. It also reduces the production of pro-inflammatory cytokines, which play a crucial role in the development of cancer. Additionally, 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has been shown to reduce the production of immunoglobulin E (IgE), which is involved in allergic reactions.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine in lab experiments is its specificity towards BTK and ITK kinases. This compound selectively inhibits these kinases, which reduces the risk of off-target effects. Additionally, 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has been shown to have a favorable pharmacokinetic profile, which makes it an attractive candidate for further development.
However, there are also some limitations to using 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine in lab experiments. One of the primary limitations is its solubility. This compound has low solubility in water, which can make it challenging to work with in lab experiments. Additionally, the synthesis of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine is a multi-step process, which can make it challenging to produce large quantities of this compound.
Future Directions
There are several future directions for the research and development of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine. One of the primary areas of focus is the development of this compound as a cancer treatment. Studies have shown that 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has potent anti-cancer activity, and further research is needed to determine its efficacy in treating different types of cancer.
Another future direction is the development of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine as a treatment for autoimmune diseases. BTK and ITK kinases are involved in the signaling pathways that promote the development of autoimmune diseases, and inhibiting these kinases can reduce the symptoms of these diseases.
Conclusion:
In conclusion, 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine is a chemical compound with potential applications in various fields of scientific research. This compound inhibits the growth of cancer cells by targeting BTK and ITK kinases and has significant biochemical and physiological effects. While there are some limitations to using 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine in lab experiments, its specificity towards BTK and ITK kinases and favorable pharmacokinetic profile make it an attractive candidate for further development. There are several future directions for the research and development of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine, including its development as a cancer treatment and treatment for autoimmune diseases.
Scientific Research Applications
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has potential applications in various fields of scientific research. One of the primary research areas where this compound is being studied is cancer treatment. Studies have shown that 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine inhibits the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in the signaling pathways that promote the growth and survival of cancer cells. Inhibiting these kinases can lead to the death of cancer cells and prevent the spread of cancer.
properties
IUPAC Name |
3-[3-(dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-21-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-22(19,20)18(2)3/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOTQRLWYLLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

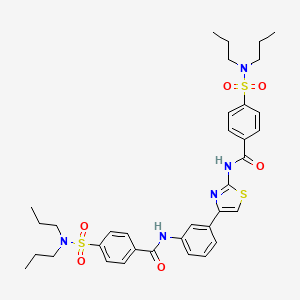
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)
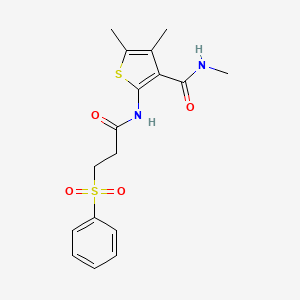
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)
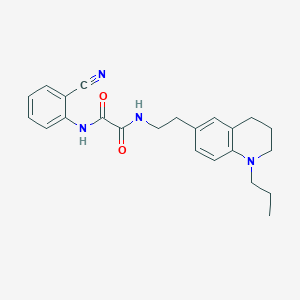
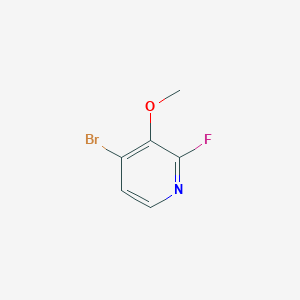
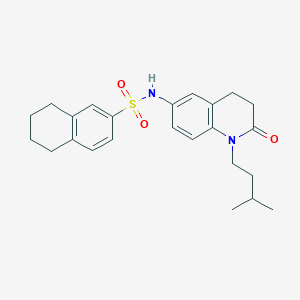
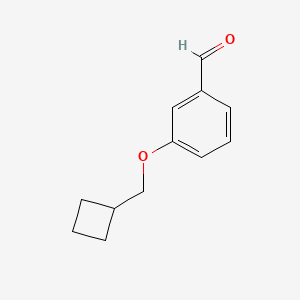
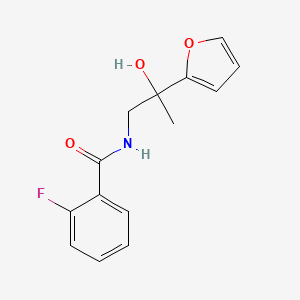
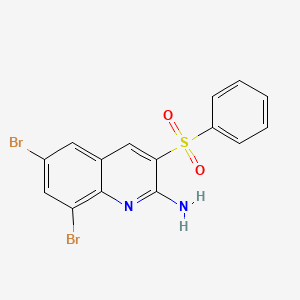
![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)
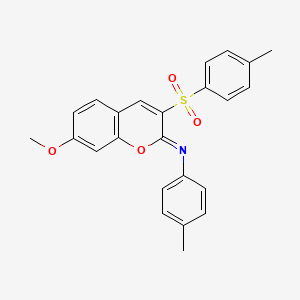
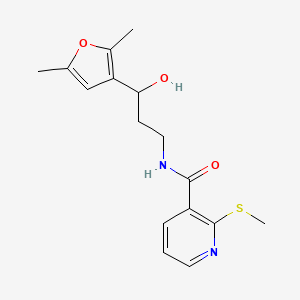
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2442287.png)